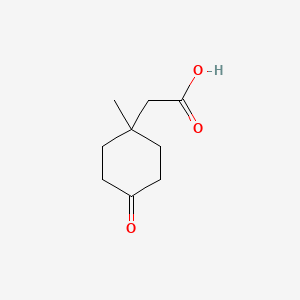
2-(1-Methyl-4-oxocyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-4-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-oxocyclohexyl)acetic acid typically involves the oxidation of 1-methyl-4-hydroxycyclohexaneacetic acid. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl group to a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: this compound can be further oxidized to 2-(1-Methyl-4-carboxycyclohexyl)acetic acid.
Reduction: Reduction of the ketone group yields 2-(1-Methyl-4-hydroxycyclohexyl)acetic acid.
Substitution: Esterification with methanol produces methyl 2-(1-Methyl-4-oxocyclohexyl)acetate.
Applications De Recherche Scientifique
2-(1-Methyl-4-oxocyclohexyl)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-4-oxocyclohexyl)acetic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxocyclohexyl)acetic acid: Similar structure but lacks the methyl group on the cyclohexane ring.
(1-Methyl-3-oxocyclohexyl)acetic acid: Similar structure but with the ketone group at a different position on the cyclohexane ring.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a different functional group arrangement.
Uniqueness
2-(1-Methyl-4-oxocyclohexyl)acetic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring with a methyl substituent
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(1-methyl-4-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12) |
Clé InChI |
PAWVZJFHIKCXRT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




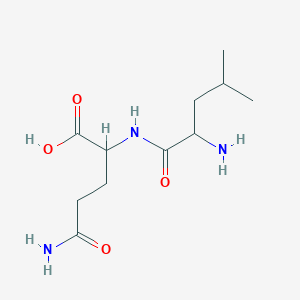
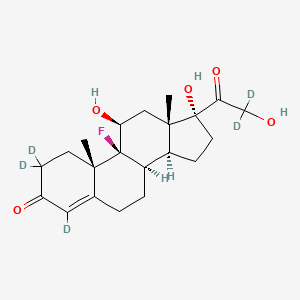

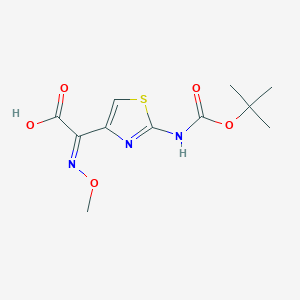
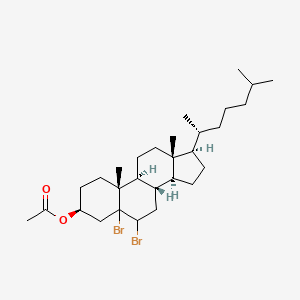
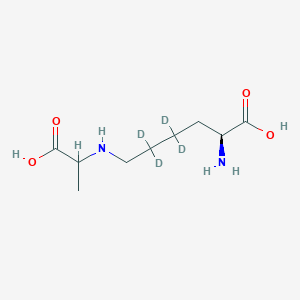
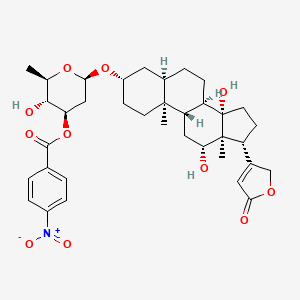
![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

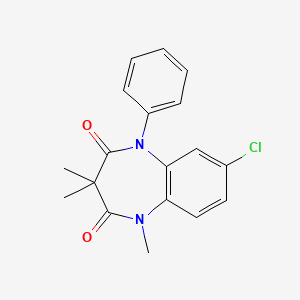
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)

